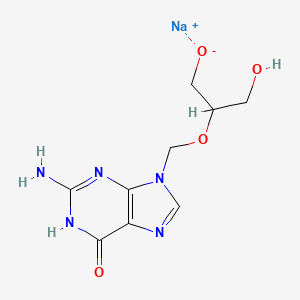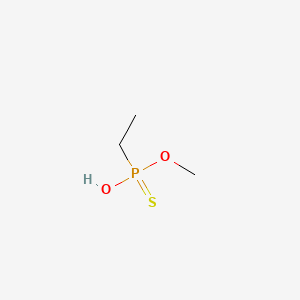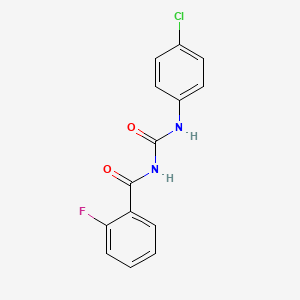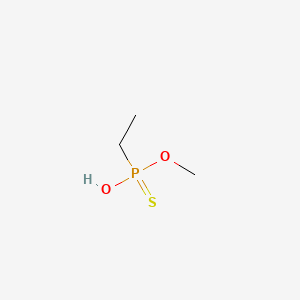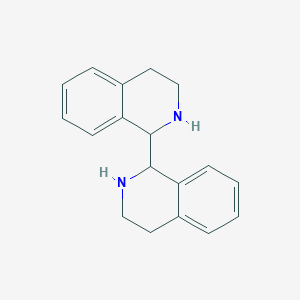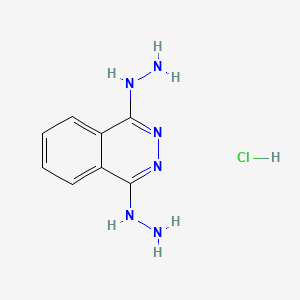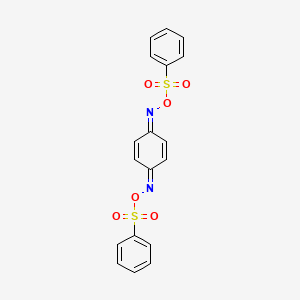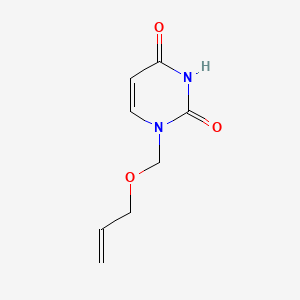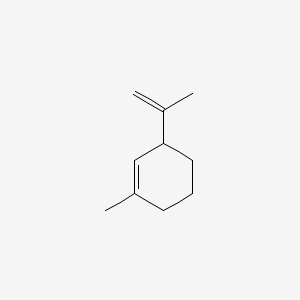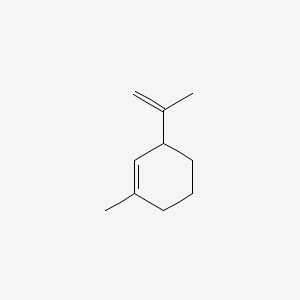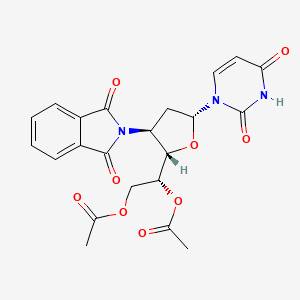
2(1H)-Pyridinone, 3-(((6,7-dihydro-3-methoxy-5H-cyclopenta(b)pyridin-2-yl)methyl)amino)-5-ethyl-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone, 3-(((6,7-dihydro-3-methoxy-5H-cyclopenta(b)pyridin-2-yl)methyl)amino)-5-ethyl-6-methyl- is a complex organic compound that belongs to the class of pyridinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone derivatives typically involves multi-step organic reactions. The starting materials often include substituted pyridines and various reagents to introduce the desired functional groups. Common synthetic routes may involve:
Cyclization reactions: To form the pyridinone core.
Substitution reactions: To introduce specific substituents at various positions on the ring.
Reduction and oxidation reactions: To achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production of such compounds may involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled synthesis under specific conditions.
Continuous flow reactors: For efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyridinone derivatives can undergo various chemical reactions, including:
Oxidation: To form oxidized derivatives.
Reduction: To reduce specific functional groups.
Substitution: To replace certain substituents with others.
Condensation: To form larger molecules by combining smaller ones.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They can include various substituted pyridinones with different functional groups.
Applications De Recherche Scientifique
2(1H)-Pyridinone derivatives have a wide range of applications in scientific research, including:
Chemistry: As intermediates in organic synthesis.
Biology: As probes for studying biological processes.
Medicine: As potential therapeutic agents for various diseases.
Industry: As components in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinone derivatives depends on their specific structure and functional groups. They may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved can include:
Inhibition of enzyme activity: By binding to the active site.
Modulation of receptor activity: By acting as agonists or antagonists.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(1H)-Pyridinone: The parent compound with a simpler structure.
Substituted pyridinones: With different functional groups at various positions.
Uniqueness
The uniqueness of 2(1H)-Pyridinone, 3-(((6,7-dihydro-3-methoxy-5H-cyclopenta(b)pyridin-2-yl)methyl)amino)-5-ethyl-6-methyl- lies in its specific substituents and the resulting biological activity. These unique features can make it a valuable compound for specific applications in medicinal chemistry and other fields.
Propriétés
Numéro CAS |
145902-01-8 |
|---|---|
Formule moléculaire |
C18H23N3O2 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
5-ethyl-3-[(3-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)methylamino]-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C18H23N3O2/c1-4-12-8-15(18(22)20-11(12)2)19-10-16-17(23-3)9-13-6-5-7-14(13)21-16/h8-9,19H,4-7,10H2,1-3H3,(H,20,22) |
Clé InChI |
GLWMYGWOLFUWSL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(NC(=O)C(=C1)NCC2=C(C=C3CCCC3=N2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



